Resveratrol-13C6 Trimethyl Ether

Description

BenchChem offers high-quality Resveratrol-13C6 Trimethyl Ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Resveratrol-13C6 Trimethyl Ether including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

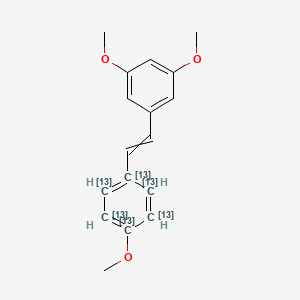

1,3-dimethoxy-5-[2-(4-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/i6+1,7+1,8+1,9+1,13+1,15+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHNBPHYVRHYCC-XGNCPFGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)C=C[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis and Characterization of Resveratrol-¹³C₆ Trimethyl Ether

Foreword: The Imperative for Stable Isotope-Labeled Standards in Modern Research

In the fields of pharmacokinetics, metabolomics, and quantitative analytical chemistry, the adage "you can only measure what you can see" has never been more pertinent. The complexity of biological matrices necessitates the use of internal standards that can navigate the intricate journey of sample extraction, processing, and analysis alongside the target analyte. Stable isotope-labeled (SIL) compounds represent the gold standard for such applications. They are chemically identical to the analyte of interest, ensuring co-elution in chromatography and identical ionization efficiency in mass spectrometry, yet are mass-shifted, allowing for their unambiguous differentiation.

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a natural polyphenol of immense scientific interest, lauded for its potential antioxidant, anti-inflammatory, and chemoprotective properties.[1][2] However, its clinical utility is often hampered by rapid metabolism and poor bioavailability.[1][3] The trimethylated ether form of resveratrol is often studied as a more stable analogue. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of Resveratrol-¹³C₆ Trimethyl Ether, a critical tool for researchers seeking to accurately quantify resveratrol metabolism and disposition. This document is designed not merely as a set of instructions, but as a self-validating system, explaining the causality behind each experimental choice to empower researchers in their drug development endeavors.

Strategic Synthesis: From Labeled Precursors to Final Product

The construction of the stilbene backbone is a cornerstone of organic synthesis. Several classic reactions, including the Perkin, Heck, and Wittig reactions, are available for this transformation.[4][5][6] For the synthesis of asymmetrically substituted stilbenes with high stereoselectivity for the desired trans (E)-isomer, the Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are exceptionally reliable and versatile.[7][8][9] Our strategy leverages the Wittig reaction for its high yield and the relative ease of separating the desired trans-isomer from its cis counterpart.[9]

The core principle is the coupling of a ¹³C₆-labeled aromatic aldehyde with a non-labeled benzylphosphonium ylide. This approach ensures the precise placement of the six stable isotopes on one of the aromatic rings.

Caption: Synthetic workflow for Resveratrol-¹³C₆ Trimethyl Ether.

Experimental Protocol: A Step-by-Step Methodology

Part A: Synthesis of 3,5-Dimethoxybenzyltriphenylphosphonium bromide (Wittig Salt)

-

Bromination: To a solution of 3,5-dimethoxybenzyl alcohol (1.0 eq) in anhydrous diethyl ether at 0°C, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise. The causality here is the conversion of the primary alcohol, a poor leaving group, into a bromide, an excellent leaving group for the subsequent nucleophilic substitution.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by pouring it over ice water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,5-dimethoxybenzyl bromide.

-

Phosphonium Salt Formation: Dissolve the crude bromide and triphenylphosphine (1.1 eq) in dry toluene. Reflux the mixture for 12-18 hours. The nucleophilic phosphorus atom attacks the electrophilic benzylic carbon, displacing the bromide. The resulting phosphonium salt will precipitate out of the non-polar toluene solvent upon cooling.

-

Isolation: Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation. Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Part B: Synthesis of (E)-Resveratrol-¹³C₆ Trimethyl Ether

-

Precursor Methylation: In a flask containing 4-hydroxy-¹³C₆-benzaldehyde (1.0 eq) and potassium carbonate (K₂CO₃, 3.0 eq) in acetone, add dimethyl sulfate (DMS, 1.2 eq). Reflux the mixture for 4-6 hours. This converts the phenolic hydroxyl into a methyl ether, a necessary step for producing the final trimethylated product.

-

Ylide Formation: To a suspension of the phosphonium salt from Part A (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add a strong base such as sodium hydride (NaH) or sodium methoxide (NaOMe) (1.2 eq). The strong base deprotonates the carbon adjacent to the phosphorus, forming the intensely colored phosphorus ylide. Stir for 30 minutes at 0°C.

-

Wittig Condensation: Add a solution of 4-methoxy-¹³C₆-benzaldehyde from step 1 (1.0 eq) in THF dropwise to the ylide solution. Allow the reaction to warm to room temperature and stir overnight. The nucleophilic ylide attacks the carbonyl carbon of the aldehyde, leading to the formation of the stilbene double bond.[8]

-

Final Methylation & Workup: After confirming the formation of the intermediate dimethyl ether via TLC, add K₂CO₃ (3.0 eq) and DMS (1.5 eq) directly to the reaction mixture and reflux to methylate the remaining free hydroxyl group. After cooling, quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: The crude product contains the desired trans-isomer, the cis-isomer, and triphenylphosphine oxide. Purify via silica gel column chromatography using a hexane/ethyl acetate gradient. The trans-isomer is less polar and will typically elute first. Combine the pure fractions and remove the solvent under reduced pressure to yield (E)-Resveratrol-¹³C₆ Trimethyl Ether as a white solid.

Rigorous Characterization: A Triad of Analytical Validation

The synthesis of a stable isotope-labeled standard is incomplete without a thorough and multi-faceted characterization to confirm its identity, purity, and isotopic enrichment. This process forms a self-validating system, where data from orthogonal techniques converge to provide an unambiguous profile of the final compound.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Resveratrol derivatives: Synthesis and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. byjus.com [byjus.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 9. application.wiley-vch.de [application.wiley-vch.de]

Isotope-Labeled Resveratrol Analogs: Analytical Workflows, Pharmacokinetics, and Biological Activities

Executive Summary

Resveratrol (3,5,4'-trihydroxystilbene) is a highly pleiotropic natural polyphenol known for its robust anticancer, antioxidant, and anti-inflammatory properties. However, its clinical translation is heavily bottlenecked by the "bioavailability paradox"—a phenomenon where the compound exhibits high systemic absorption but near-zero systemic bioavailability due to aggressive first-pass metabolism.

As a Senior Application Scientist navigating this landscape, it is critical to understand that standard analytical techniques are insufficient for mapping the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of resveratrol. This technical guide explores how isotope-labeled resveratrol analogs (specifically 14C , 13C , and Deuterium-labeled variants) serve as indispensable tools to bypass these analytical limitations. By utilizing these analogs, researchers can achieve absolute mass balance tracking, overcome mass spectrometry matrix effects, and accurately quantify trace-level biological activities in vivo.

The Bioavailability Paradox & The Role of Isotope Tracing

The Mechanistic Bottleneck

Pharmacokinetic studies reveal that an oral dose of resveratrol is highly absorbed by the gastrointestinal tract (at least 70% absorption)[1]. However, the peak plasma concentration of unchanged (aglycone) resveratrol rarely exceeds 5 ng/mL[1].

The Causality: Why does high absorption not equate to high bioavailability? The answer lies in rapid Phase II metabolism. Upon entering the enterocytes and liver, resveratrol undergoes extremely rapid sulfate and glucuronic acid conjugation of its phenolic groups[1]. This biotransformation is the rate-limiting step in its bioavailability, rapidly converting the lipophilic parent compound into highly polar, easily excretable metabolites.

Solving the Mass Balance Problem with 14C -Resveratrol

Standard LC-MS/MS struggles to account for the total disposition of resveratrol because the sheer diversity of its metabolites (and their structural similarity to endogenous phenolics) makes untargeted tracking nearly impossible.

To map tissue distribution, researchers utilize 14C -radiolabeled resveratrol. Because the 14C isotope is incorporated directly into the stilbene backbone, accelerator mass spectrometry (AMS) or liquid scintillation counting can detect total "resveratrol equivalents" regardless of how heavily the molecule has been conjugated[2]. This isotope-tracing methodology proved that while circulating aglycone levels are low, resveratrol and its active metabolites successfully accumulate in epithelial cells and target tissues (such as the prostate and aerodigestive tract), where they exert localized chemopreventive effects[1][2].

Biological Activities and Mechanistic Pathways

Despite its rapid clearance, resveratrol exerts profound biological activities at the cellular level. Its primary mechanisms of action in oncology and aging models revolve around the modulation of key survival and apoptotic pathways.

-

PI3K/Akt Suppression: Resveratrol upregulates the expression of PTEN (Phosphatase and tensin homolog). Because PTEN is a direct negative regulator of the PI3K/Akt signaling axis, its upregulation leads to the suppression of Akt-mediated cell proliferation, thereby inducing apoptosis in cancer cells[3].

-

SIRT1 Activation: Resveratrol is a potent activator of SIRT1 (Sirtuin 1), an NAD+-dependent deacetylase. SIRT1 activation promotes cellular autophagy (via Beclin1 and LC3 II/I modulation) and protects against oxidative stress[3].

Fig 1: Resveratrol signaling pathways driving apoptosis and autophagy in cancer models.

Analytical Workflows: The Necessity of Deuterated Internal Standards

When quantifying trace levels of resveratrol in plasma or tissue homogenates, Ultra-High-Pressure Liquid Chromatography coupled to Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard[4]. However, biological matrices contain thousands of endogenous compounds that co-elute with the analyte, causing unpredictable ion enhancement or suppression in the electrospray ionization (ESI) source.

The Causality of Experimental Design: To correct for these matrix effects, a stable isotope-labeled internal standard (SIL-IS)—specifically Deuterated Resveratrol (Resveratrol-d4) or 13C6 -Resveratrol —must be spiked into the sample prior to extraction[4]. Because the isotopologue shares the exact physicochemical properties of the target analyte, it co-elutes chromatographically and experiences the exact same matrix-induced ionization fluctuations. By measuring the ratio of the unlabelled target to the labeled IS via Multiple Reaction Monitoring (MRM), the quantification becomes absolute and immune to matrix variability.

Fig 2: UPLC-MS/MS workflow utilizing Resveratrol-d4 internal standard for PK profiling.

Self-Validating Experimental Protocol: UPLC-MS/MS Quantification

To ensure scientific integrity, the following protocol for quantifying resveratrol in plasma is designed as a self-validating system . Built-in controls verify the efficiency of every critical step, from enzymatic deconjugation to extraction.

Step 1: Sample Preparation & Enzymatic Deconjugation

Because >80% of circulating resveratrol exists as glucuronides and sulfates, total resveratrol must be measured post-deconjugation[5].

-

Aliquot 100 µL of mouse or human plasma into a microcentrifuge tube.

-

Internal Standard Spike: Add 10 µL of Resveratrol-d4 (e.g., 50 ng/mL) to act as the quantitative baseline[4].

-

Digestion Control Spike (Self-Validation): Add 4-nitrophenyl glucuronide and 4-nitrophenyl sulfate. Causality: Monitoring the cleavage of these synthetic substrates ensures that the subsequent enzymatic digestion achieves >99% efficiency[5].

-

Add β -glucuronidase and sulfatase, buffer to pH 5.0, and incubate at 37°C for 2 hours.

Step 2: Liquid-Liquid Extraction (LLE)

-

Add 500 µL of ice-cold ethyl acetate to the digested plasma.

-

Vortex vigorously for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the organic (upper) layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

-

Extraction Validation: The recovery of the Resveratrol-d4 internal standard must be calculated. A recovery of 85% ± 10% confirms that the lipophilic extraction was successful and reproducible[4].

Step 3: UPLC-MS/MS Analysis

-

Reconstitute the dried extract in 100 µL of initial mobile phase (e.g., 1 mM ammonium fluoride and methanol)[4].

-

Inject 5 µL onto a C18 UPLC column (e.g., 2.1 mm × 50 mm, 1.8 µm particle size).

-

Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode.

-

Monitor specific MRM transitions for both the analyte and the IS. The +4 Da mass shift of the deuterium label ensures distinct, non-overlapping detection channels, yielding a linear calibration curve (R² > 0.99)[4].

Quantitative Data Presentation

To contextualize the pharmacokinetic behavior of resveratrol and its analogs, the following table summarizes the key parameters across different structural modifications. Note how structural analogs like Pterostilbene (a dimethylated derivative) are utilized to bypass the Phase II metabolism that limits standard resveratrol[6].

| Compound Variant | Structural Modification | Oral Absorption | Systemic Bioavailability | Primary Metabolic Fate |

| Trans-Resveratrol | None (Natural Aglycone) | >70% | <1% | Rapid intestinal/hepatic sulfation & glucuronidation[1]. |

| 14C -Resveratrol | 14C radiolabel | >70% | <1% (Parent) | Used for absolute mass balance and tissue tracking[2]. |

| Resveratrol-d4 | Deuterium (d4) | N/A (In vitro/IS) | N/A | Highly stable internal standard for LC-MS/MS normalization[4]. |

| Pterostilbene | Dimethylation (3,5-dimethoxy) | High | ~80% | Slower demethylation via CYP1A2; avoids rapid Phase II conjugation[6]. |

References

-

High absorption but very low bioavailability of oral resveratrol in humans Source: PubMed - NIH[Link]

-

Potential Therapeutic Targets of Resveratrol, a Plant Polyphenol, and Its Role in the Therapy of Various Types of Cancer Source: PMC - NIH[Link]

-

Distribution and metabolism of [14C]-resveratrol in human prostate tissue after oral administration of a “dietary-achievable” or “pharmacological” dose Source: University of Leicester [Link]

-

Dietary resveratrol does not delay engraftment, sensitize to vincristine or inhibit growth of high-risk acute lymphoblastic leukemia cells in NOD/SCID mice Source: PMC - NIH[Link]

-

Rapid Quantification of resveratrol in Mouse Plasma by Ultra high Pressure Liquid chromatography (UPLc) coupled to tandem Mass spectrometry Source: PMC - NIH[Link]

-

Phase I Metabolism of Pterostilbene, a Dietary Resveratrol Derivative: Metabolite Identification, Species Differences, Isozyme Contribution, and Further Bioactivation Source: ACS Publications[Link]

Sources

- 1. High absorption but very low bioavailability of oral resveratrol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. figshare.le.ac.uk [figshare.le.ac.uk]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Resveratrol-13C6 Trimethyl Ether in Metabolic Pathway Studies: A Technical Guide to Isotopic Tracing and Pharmacokinetics

Executive Summary

The therapeutic potential of resveratrol is heavily bottlenecked by its rapid phase II metabolism (glucuronidation and sulfation) and poor oral bioavailability. To circumvent these limitations, methoxylated analogues such as resveratrol trimethyl ether (RTE; trans-3,5,4′-trimethoxystilbene) have been developed. RTE acts as a prodrug, undergoing gradual O-demethylation in vivo to release the active parent compound[1].

To accurately map the metabolic flux and pharmacokinetic (PK) profile of RTE, Resveratrol-13C6 Trimethyl Ether is employed as a heavy-isotope tracer and internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This whitepaper outlines the chemical rationale, experimental protocols, and metabolic pathways associated with Resveratrol-13C6 Trimethyl Ether, providing a self-validating framework for researchers conducting advanced metabolomic studies.

Chemical Rationale & Pharmacokinetic Advantages

The substitution of hydroxyl groups with methoxy groups in resveratrol significantly alters its physicochemical properties, enhancing lipophilicity and reducing susceptibility to rapid conjugation[1]. When tracing these metabolic changes, using a 13C6-labeled standard ensures that the tracer behaves chemically and biologically identically to the analyte, while providing a distinct mass shift (+6 Da) that eliminates matrix interference during MS/MS quantification[2].

Quantitative Pharmacokinetic Comparison

The following table summarizes the pharmacokinetic advantages of RTE over unmodified resveratrol, highlighting the necessity of studying its metabolic conversion[1][3].

| Parameter | Resveratrol | Resveratrol Trimethyl Ether (RTE) | Causality / Mechanistic Insight |

| Aqueous Solubility | Low (~0.03 mg/mL) | Very Low (<0.01 mg/mL) | Methoxy groups increase lipophilicity, requiring cyclodextrin formulations for IV/Oral delivery. |

| Oral Bioavailability (F%) | < 1% | ~ 10 - 40% (Formulation dependent) | Protection of hydroxyl sites prevents rapid first-pass glucuronidation. |

| Clearance (Cl) | High | Moderate | Slower hepatic extraction due to the requirement of CYP-mediated O-demethylation. |

| Half-life (t1/2) | ~ 15-30 mins | > 200 mins | Sustained release of active metabolites extends the therapeutic window. |

Metabolic Pathway: CYP-Mediated O-Demethylation

RTE is not purely active on its own; it functions as a prodrug. The metabolic activation of RTE involves sequential O-demethylation catalyzed primarily by Cytochrome P450 enzymes, specifically CYP1A1 and CYP1B1 [1]. This process converts the methoxy groups back into hydroxyl groups, yielding intermediate metabolites (like pinostilbene) and eventually resveratrol.

Figure 1: CYP1A1/1B1-mediated O-demethylation of Resveratrol Trimethyl Ether.

Experimental Protocol: LC-MS/MS Pharmacokinetic Profiling

To ensure scientific integrity and reproducibility, the following protocol details the extraction and quantification of RTE using Resveratrol-13C6 Trimethyl Ether as the internal standard. This self-validating system controls for matrix effects and extraction recovery variations[2].

Phase 1: Standard and Sample Preparation

-

Stock Solutions: Prepare a primary stock solution of RTE (1 mg/mL) and Resveratrol-13C6 Trimethyl Ether (IS, 1 mg/mL) in HPLC-grade methanol. Store at -20°C in amber vials to prevent photo-degradation.

-

Working Solutions: Dilute the IS stock to a working concentration of 50 ng/mL in acetonitrile containing 0.18 μM disodium EDTA[2].

-

Plasma Spiking: Aliquot 50 μL of rat or human plasma into a microcentrifuge tube. Add 10 μL of ascorbic acid (0.8 mg/mL) to prevent oxidative degradation of the stilbene core[2].

Phase 2: Protein Precipitation & Extraction

Causality: Protein precipitation using cold organic solvents is preferred over liquid-liquid extraction (LLE) for RTE to minimize the loss of highly lipophilic analytes and ensure high throughput.

-

Add 150 μL of the cold IS working solution (acetonitrile) to the 50 μL plasma sample (3:1 ratio)[2].

-

Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte desorption from plasma proteins.

-

Centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Transfer 100 μL of the clear supernatant to an LC vial containing a glass insert.

Phase 3: LC-MS/MS Analysis (MRM Mode)

-

Chromatography: Inject 5 μL onto a C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 μm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile.

-

Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.

-

Multiple Reaction Monitoring (MRM):

-

Set the Q1 mass for the 13C6-IS to m/z [M+H]+ corresponding to the heavy isotope (+6 Da shift from unlabeled RTE).

-

Monitor the specific transition (e.g., loss of a methyl group or ring cleavage) to ensure high selectivity and zero cross-talk between the analyte and the IS[2].

-

Figure 2: LC-MS/MS workflow utilizing 13C6-labeled internal standards for quantification.

Conclusion

Resveratrol-13C6 Trimethyl Ether is an indispensable tool for elucidating the complex pharmacokinetics of methoxylated stilbenes. By utilizing this heavy-isotope standard, researchers can confidently track the CYP-mediated O-demethylation pathways that activate these prodrugs, overcoming the analytical challenges posed by matrix effects and low in vivo concentrations.

References

-

Lin, H.-S., & Ho, P. C. (2011). Preclinical Pharmacokinetic Evaluation of Resveratrol Trimethyl Ether in Sprague-Dawley Rats: the Impacts of Aqueous Solubility, Dose Escalation, Food and Repeated Dosing on Oral Bioavailability. Journal of Pharmaceutical Sciences. URL: [Link]

-

Chen, W., Yeo, S. C. M., Chuang, X. F., & Lin, H.-S. (2015). Determination of pinostilbene in rat plasma by LC-MS/MS: Application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

-

Dai, Y., et al. (2018). Pre-clinical Pharmacokinetic and Metabolomic Analyses of Isorhapontigenin, a Dietary Resveratrol Derivative. Frontiers in Pharmacology. URL:[Link]

Sources

Exploring the estrogenic activity of resveratrol analogs

This workflow progresses from determining the fundamental ability of a compound to bind the receptor (Tier 1), to measuring its functional ability to activate or inhibit gene transcription (Tier 2), and finally to observing its effect on a complex physiological endpoint like cell proliferation (Tier 3). [7][13][14]

Core Experimental Protocols

The following protocols are presented as a standardized, self-validating framework. Each includes the underlying principle, a detailed methodology, and critical considerations for data interpretation.

Tier 1: ER Competitive Ligand Binding Assay

Principle: This assay quantifies the ability of a test compound (resveratrol analog) to compete with a radiolabeled or fluorescently-labeled estradiol for binding to purified, recombinant ERα or ERβ. [7][9]The amount of labeled estradiol displaced is proportional to the binding affinity of the test compound.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Assay Buffer: Prepare a suitable buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

-

Labeled Ligand: Use a high-affinity labeled ligand such as [³H]17β-estradiol, diluted in assay buffer to a final concentration near its Kd (e.g., 0.5-1.0 nM).

-

Recombinant ER: Dilute purified recombinant human ERα or ERβ protein in assay buffer to a predetermined optimal concentration.

-

Test Compounds: Prepare a serial dilution of resveratrol analogs in a suitable solvent (e.g., DMSO), followed by a final dilution in assay buffer. Ensure the final solvent concentration is consistent across all wells (e.g., <1%).

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to all wells.

-

Add 50 µL of unlabeled 17β-estradiol for non-specific binding (NSB) wells (final concentration ~1 µM).

-

Add 50 µL of serially diluted test compounds to their respective wells.

-

Add 50 µL of assay buffer with solvent for total binding (B₀) wells.

-

Add 50 µL of the labeled ligand solution to all wells.

-

Add 50 µL of the diluted ER protein solution to all wells to initiate the binding reaction.

-

Seal the plate and incubate at 4°C for 18-24 hours with gentle agitation to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Use a method like dextran-coated charcoal (DCC) or hydroxylapatite (HAP) to separate bound from free radioligand.

-

For DCC: Add 100 µL of a cold DCC suspension to each well, incubate on ice for 15 minutes, then centrifuge to pellet the charcoal (which binds the free ligand).

-

Transfer the supernatant (containing the protein-bound ligand) to a scintillation vial.

-

-

Quantification and Data Analysis:

-

Add scintillation cocktail to each vial and measure radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of analog that displaces 50% of the labeled ligand).

-

Self-Validation System:

-

Controls: The inclusion of B₀ (total binding without competitor) and NSB (non-specific binding with excess unlabeled E2) is essential to calculate specific binding.

-

Reference Compound: A standard curve with unlabeled 17β-estradiol must be run in every assay to validate assay performance and allow for the calculation of relative binding affinity (RBA).

Tier 2: Mammalian Cell-Based Reporter Gene Assay

Principle: This assay measures the functional consequence of receptor binding: transcriptional activation. [7]Cells (e.g., HeLa or HEK293, which lack endogenous ERs) are co-transfected with an expression vector for ERα or ERβ and a reporter vector containing an ERE linked to a reporter gene (e.g., luciferase or β-galactosidase). [10][11]An active ligand will bind the expressed ER, which then binds the ERE and drives the expression of the reporter protein, producing a measurable signal. [12] Step-by-Step Methodology:

-

Cell Culture and Transfection:

-

Culture HeLa or a similar ER-negative cell line in DMEM supplemented with 10% fetal bovine serum (FBS).

-

One day before transfection, seed cells into 96-well plates.

-

Transfect cells using a suitable lipid-based transfection reagent with an ERα or ERβ expression plasmid and an ERE-luciferase reporter plasmid.

-

Allow cells to recover and express the plasmids for 24 hours.

-

-

Compound Treatment:

-

After transfection, replace the growth medium with phenol red-free medium containing charcoal-stripped FBS (to remove endogenous estrogens) for at least 24 hours. [13] * Prepare serial dilutions of resveratrol analogs and controls (vehicle, 17β-estradiol as agonist control, and an anti-estrogen like ICI 182,780 as antagonist control).

-

For Agonist Mode: Add the diluted compounds directly to the cells.

-

For Antagonist Mode: Add the diluted compounds in combination with a fixed, sub-maximal concentration of 17β-estradiol (e.g., its EC₅₀).

-

Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.

-

-

Luciferase Assay:

-

Remove the medium from the wells and wash gently with PBS.

-

Lyse the cells by adding 20-50 µL of passive lysis buffer and incubating for 15 minutes at room temperature.

-

Add luciferase assay reagent (containing the substrate, luciferin) to each well.

-

Immediately measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the raw luminescence units (RLU) to the vehicle control.

-

Plot the normalized response against the log concentration of the test compound.

-

For agonist activity, fit a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal activation) and efficacy (maximal response relative to E2).

-

For antagonist activity, determine the IC₅₀ (concentration that inhibits 50% of the E2-induced response).

-

Self-Validation System:

-

Phenol Red-Free/Stripped Serum: Essential to eliminate background estrogenic signals. [13]* Dual-Mode Testing: Running the assay in both agonist and antagonist modes is critical to fully characterize a compound as a full agonist, partial agonist, or pure antagonist.

-

Positive/Negative Controls: 17β-estradiol and a known antagonist (e.g., Fulvestrant/ICI 182,780) must be included to define the dynamic range of the assay.

Tier 3: MCF-7 Cell Proliferation (E-SCREEN) Assay

Principle: This assay provides a physiologically relevant measure of estrogenicity by quantifying the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7. [14][15]These cells express endogenous ERα and their proliferation is stimulated by estrogens. [15]An increase in cell number after treatment with a test compound indicates estrogenic activity.

Step-by-Step Methodology:

-

Cell Maintenance and Hormone Deprivation:

-

Routinely culture MCF-7 cells in RPMI or EMEM with 10% FBS and phenol red.

-

Prior to the assay, cells must be weaned off estrogen. Culture them in phenol red-free medium supplemented with 5-10% charcoal-stripped FBS for at least 3-6 days to synchronize cells and minimize basal proliferation. [13][15]

-

-

Assay Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of resveratrol analogs and controls (vehicle, 17β-estradiol, ICI 182,780) in the hormone-free medium.

-

Replace the medium in the cell plates with the medium containing the test compounds.

-

Incubate the plates for 6-7 days, allowing for multiple cell doublings.

-

-

Quantification of Cell Proliferation:

-

At the end of the incubation period, quantify the relative cell number. Common methods include:

-

MTS/MTT Assay: Measures mitochondrial dehydrogenase activity in viable cells. While common, it can sometimes provide misleading results if the compound affects mitochondrial activity independently of proliferation. * SYBR Green DNA Assay: Involves lysing the cells and adding a fluorescent dye (SYBR Green) that intercalates with DNA. Fluorescence is directly proportional to cell number and is a more direct measure than metabolic assays. * Direct Cell Counting: Using a cell counter after trypsinization.

-

-

-

Data Analysis:

-

Calculate the fold-proliferation over the vehicle control for each concentration.

-

Plot the fold-proliferation against the log concentration of the test compound.

-

Fit a sigmoidal dose-response curve to determine the EC₅₀ and the maximal proliferative effect (PE) relative to 17β-estradiol.

-

Self-Validation System:

-

Hormone Deprivation: This is the most critical step. Insufficient deprivation will lead to high background proliferation and a compressed assay window, masking subtle effects. [13]* Full Dose-Response Curves: Essential for distinguishing full agonists (achieve same maximal proliferation as E2) from partial agonists (induce a lower maximal response). [16]* Antagonist Confirmation: Co-treatment of the analog with E2 should demonstrate a reduction in E2-stimulated proliferation if the analog has antagonistic properties.

Conclusion and Future Directions

The systematic investigation of resveratrol analogs reveals a complex and nuanced landscape of estrogenic activity. The structure of an analog, down to the placement of a single hydroxyl group, can dramatically alter its interaction with ERα and ERβ, shifting its profile from an agonist to an antagonist. [17]The hierarchical screening workflow presented in this guide—progressing from binding affinity to transcriptional activation and finally to a phenotypic cellular response—provides a robust framework for reliably characterizing these compounds. By employing self-validating protocols with appropriate controls, researchers can generate high-quality, reproducible data to elucidate structure-activity relationships and identify novel SERMs.

Future research should focus on integrating these in vitro findings with in vivo models to understand the pharmacokinetic and pharmacodynamic properties of promising analogs. [18][19]Furthermore, exploring the recruitment of specific co-regulator proteins by different analog-ER complexes will provide deeper mechanistic insights into their tissue-selective and gene-selective actions.

References

-

Kobyłka, P., Kucinska, M., Kujawski, J., et al. (2022). Resveratrol Analogues as Selective Estrogen Signaling Pathway Modulators: Structure–Activity Relationship. Molecules, 27(20), 6973. [Link]

-

Zacharewski, T. R. (1997). In Vitro Bioassays for Assessing Estrogenic Substances. Environmental Science & Technology, 31(3), 613-623. [Link]

-

Fang, H., Tong, W., Perkins, R., et al. (2001). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental Health Perspectives, 109(7), 723–729. [Link]

-

Kobyłka, P., Kucinska, M., Kujawski, J., et al. (2022). Resveratrol Analogues as Selective Estrogen Signaling Pathway Modulators: Structure–Activity Relationship. ResearchGate. [Link]

-

Kobyłka, P., Kucinska, M., Kujawski, J., et al. (2022). Resveratrol Analogues as Selective Estrogen Signaling Pathway Modulators: Structure-Activity Relationship. Molecules, 27(20), 6973. [Link]

-

Bowers, J. L., Tyulmenkov, V. V., Jernigan, S. C., & Klinge, C. M. (2000). Resveratrol Acts as a Mixed Agonist/Antagonist for Estrogen Receptors α and β. Endocrinology, 141(10), 3657–3667. [Link]

-

AZoLifeSciences. (2025). How Is Estrogenic Activity Measured in the Environment?. [Link]

-

Qasem, S., & Al-Qasem, A. (2020). The estrogenic activity of resveratrol: a comprehensive review of in vitro and in vivo evidence and the potential for endocrine disruption. Critical Reviews in Toxicology, 50(7), 555-572. [Link]

-

National Toxicology Program. (n.d.). TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. [Link]

-

Danish Environmental Protection Agency. (n.d.). Evaluation of in vitro assays for determination of estrogenic activity in the environment. [Link]

-

Beresford, N., Routledge, E. J., Harris, C. A., & Sumpter, J. P. (2000). Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. Science of The Total Environment, 251-252, 199-210. [Link]

-

SciSpace. (2020). The estrogenic activity of resveratrol: a comprehensive review of in vitro and in vivo evidence and the potential for endocrine disruption. [Link]

-

Pharmatest Services. (n.d.). In vitro assay, estrogenic activity. [Link]

-

Le Corre, L., Chalabi, N., Delort, L., et al. (2009). Structure-activity relationships of resveratrol and derivatives in breast cancer cells. Molecular Nutrition & Food Research, 53(7), 844-853. [Link]

-

Viana, G. S. B., de Lavor, M. S. L., & da Silva, V. K. M. (2025). New Perspectives on the Use of Resveratrol in the Treatment of Metabolic and Estrogen-Dependent Conditions Through Hormonal Modulation and Anti-Inflammatory Effects. MDPI. [Link]

-

Nwachukwu, J. C., Srinivasan, S., Bruno, N. E., et al. (2014). Resveratrol modulates the inflammatory response via an estrogen receptor-signal integration network. eLife, 3, e02057. [Link]

-

Nwachukwu, J. C., Srinivasan, S., Bruno, N. E., et al. (2014). Resveratrol modulates the inflammatory response via an estrogen receptor-signal integration network. eLife. [Link]

-

Houtman, C. J., van Oostveen, A. M., Brouwer, A., et al. (2010). Comparison of Five in Vitro Bioassays to Measure Estrogenic Activity in Environmental Waters. Environmental Toxicology and Chemistry, 29(6), 1298-1306. [Link]

-

Kobyłka, P., et al. (2022). Interaction of resveratrol analogues with human estrogen receptors: ERα... ResearchGate. [Link]

-

Creative Bioarray. (2025). Estrogen Receptor-Reporter Activity Assay to Screen Phytoestrogen Estrogenic Activity. [Link]

-

Le Page, Y., Scholze, M., & Kortenkamp, A. (2010). Meta-analysis of Supramaximal Effects in In Vitro Estrogenicity Assays. Toxicological Sciences, 116(2), 438–448. [Link]

-

Hsieh, J. H., Chen, S., Tice, R. R., et al. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols, 4(10), e70029. [Link]

-

Yonkos, L. T., & Sanders, J. (2021). Analysis of Estrogenic Activity in Maryland Coastal Bays Using the MCF-7 Cell Proliferation Assay. Toxics, 9(6), 139. [Link]

-

Van den Belt, K., Verheyen, R., & Witters, H. (2003). Potencies of estrogenic compounds in in vitro screening assays and in life cycle tests with zebrafish in vivo. Environmental Toxicology and Chemistry, 22(3), 637-644. [Link]

-

Leiro, J. A., Espiña, B., & Pardo, R. (2016). Synthesis of Resveratrol Derivatives and In Vitro Screening for Potential Cancer Chemopreventive Activities. Archiv der Pharmazie, 349(6), 423-435. [Link]

-

Schilirò, T., Bordin, A., & Comelli, F. (2002). Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen). Toxicology in Vitro, 16(4), 329-338. [Link]

-

Li, Y., et al. (2020). Synthesis and biological evaluation of resveratrol derivatives with anti-breast cancer activity. Archiv der Pharmazie, 353(7), e2000044. [Link]

-

Hsieh, J. H., et al. (2026). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. ResearchGate. [Link]

-

Balaguer, P., et al. (2001). Reporter cell lines to study the estrogenic effects of xenoestrogens. Science of The Total Environment, 271(1-3), 57-65. [Link]

-

Grau, L., Soucek, R., & Pujol, M. D. (2022). Resveratrol derivatives: Synthesis and their biological activities. Bioorganic & Medicinal Chemistry Letters, 76, 128986. [Link]

-

Chan, K. K., et al. (2011). Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. PLOS ONE, 6(6), e20623. [Link]

-

Isaksson, K., et al. (n.d.). Development of a highly sensitive reporter gene cell line for detecting estrogenic activity (the ER Isjaki assay). SLU publication database (SLUpub). [Link]

-

Kim, J., & Lee, H. (2020). Review on the Synthesis and Biological Activities of Resveratrol and Its Derivatives. Journal of the Korean Chemical Society, 64(5), 321-331. [Link]

-

Grau, L., Soucek, R., & Pujol, M. D. (2026). Resveratrol derivatives: Synthesis and their biological activities. ResearchGate. [Link]

-

The Endocrine Society. (n.d.). Resveratrol Acts as a Mixed Agonist/Antagonist for Estrogen Receptors α and β. [Link]

-

Roy, A., & Jana, B. (2013). Structural insights into Resveratrol's antagonist and partial agonist actions on estrogen receptor alpha. PLoS ONE, 8(10), e78357. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Review on the Synthesis and Biological Activities of Resveratrol and Its Derivatives [yakhak.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reporter cell lines to study the estrogenic effects of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jove.com [jove.com]

- 13. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. azolifesciences.com [azolifesciences.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Structure-activity relationships of resveratrol and derivatives in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Potencies of estrogenic compounds in in vitro screening assays and in life cycle tests with zebrafish in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Fidelity LC-MS/MS Quantification Using Resveratrol-13C6 Trimethyl Ether

Executive Summary

The quantification of resveratrol and its highly potent polymethoxystilbene analogs in biological matrices presents significant analytical challenges due to their susceptibility to oxidation, photo-isomerization, and rapid phase II metabolism. Resveratrol-13C6 Trimethyl Ether (Res-13C6-TME) serves as an elite, stable isotope-labeled internal standard (IS) designed to overcome these hurdles. By utilizing a 13C6 labeled carbon skeleton and chemically protected hydroxyl groups, this IS guarantees absolute isotopic fidelity and maximizes ionization efficiency in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

This application note provides a comprehensive, self-validating protocol for researchers and drug development professionals conducting pharmacokinetic (PK) and pharmacodynamic (PD) profiling of methoxylated resveratrol derivatives.

The Analytical Challenge & Mechanistic Rationale

Why Trimethyl Ether Derivatization?

Free resveratrol contains three reactive phenolic hydroxyl groups that are rapidly conjugated via glucuronidation and sulfation in vivo, leading to poor oral bioavailability . Synthetic and natural polymethoxystilbenes (such as trans-trimethoxyresveratrol) block these metabolic liabilities, resulting in enhanced metabolic stability and superior anti-cancer efficacy .

From an analytical perspective, the trimethyl ether modification significantly increases the molecule's lipophilicity. This enhances retention on reversed-phase C18 columns and dramatically boosts proton affinity, allowing for highly sensitive detection in Positive Electrospray Ionization (ESI+) mode, bypassing the high background noise typically associated with the ESI- mode used for free resveratrol.

The Superiority of 13C6 over Deuterium ( 2H )

Historically, deuterium-labeled standards (e.g., Resveratrol-d4) have been used in LC-MS. However, deuterium atoms positioned on aromatic rings are prone to hydrogen-deuterium (H/D) exchange when exposed to protic solvents (like methanol or water) or acidic mobile phases. This leads to isotopic scrambling and a loss of quantitative accuracy. By embedding six 13C atoms directly into the aromatic carbon skeleton, Res-13C6-TME eliminates any risk of back-exchange, ensuring absolute structural stability and a permanent +6 Da mass shift that perfectly mitigates isotopic cross-talk .

Physicochemical Profiling

Understanding the exact mass shifts and properties of the analyte and the internal standard is critical for setting up accurate Multiple Reaction Monitoring (MRM) transitions.

Table 1: Physicochemical Properties of Analyte and Internal Standard

| Parameter | Resveratrol Trimethyl Ether (Analyte) | Resveratrol-13C6 Trimethyl Ether (IS) |

| CAS Number | 22255-22-7 | 1185241-18-2 |

| Molecular Formula | C17H18O3 | C1113C6H18O3 |

| Molecular Weight | 270.32 g/mol | 276.28 g/mol |

| LogP (Predicted) | ~3.8 | ~3.8 |

| Ionization Mode | ESI+ | ESI+ |

| Precursor Ion [M+H]+ | m/z 271.1 | m/z 277.1 |

Pharmacological Context

Resveratrol Trimethyl Ether is heavily investigated in oncology for its ability to inhibit angiogenesis and disrupt microtubule dynamics. Accurate LC-MS/MS quantification of this compound in plasma and target tissues is essential for correlating dose-exposure relationships with the pharmacological outcomes mapped below.

Fig 2: Key pharmacological mechanisms of Resveratrol Trimethyl Ether in oncology.

Detailed Experimental Protocol

This methodology utilizes a self-validating system. By incorporating double blanks, zero samples, and bracketing Quality Control (QC) standards, the protocol ensures that matrix effects, ion suppression, and isotopic interference are continuously monitored and accounted for.

Fig 1: LC-MS/MS sample preparation and analysis workflow using Res-13C6-TME.

Step 1: Reagent and Standard Preparation

Causality Check: All stock solutions must be prepared in amber glass vials. Despite the trimethyl ether protection, the stilbene double bond remains susceptible to UV-induced trans-to-cis isomerization.

-

Primary Stock Solutions: Dissolve Resveratrol Trimethyl Ether (Analyte) and Res-13C6-TME (IS) in LC-MS grade methanol to achieve a concentration of 1.0 mg/mL. Store at -80°C.

-

IS Working Solution: Dilute the IS stock in 50% methanol/water to a final working concentration of 50 ng/mL.

-

Calibration Standards: Spike blank matrix (e.g., rat plasma) with the analyte to create a curve ranging from 1 ng/mL to 1000 ng/mL.

Step 2: Biological Sample Extraction (Protein Precipitation)

Causality Check: Acetonitrile is selected over methanol for precipitation because it generates a tighter protein pellet and is highly effective at crashing out endogenous phospholipids, which are primary culprits of ion suppression in ESI+.

-

Transfer 50 µL of plasma (sample, calibrator, or QC) into a 1.5 mL Eppendorf tube.

-

Add 10 µL of the IS Working Solution (50 ng/mL) to all tubes except the double blank.

-

Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. (The acidic environment denatures protein structures more rapidly and drives the analyte into the organic phase).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to an autosampler vial containing a glass insert.

Step 3: UHPLC-MS/MS Parameters

Causality Check: The addition of 0.1% formic acid to the mobile phases provides an abundant proton source, driving the equilibrium of the methoxy groups toward the [M+H]+ state, significantly lowering the Limit of Detection (LOD).

-

Column: Waters ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 µm) maintained at 40°C.

-

Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

-

Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution:

-

0.0 - 1.0 min: 10% B

-

1.0 - 4.0 min: Linear gradient to 95% B

-

4.0 - 5.0 min: Hold at 95% B (Column wash)

-

5.0 - 5.1 min: Return to 10% B

-

5.1 - 7.0 min: Re-equilibration at 10% B

-

Data Presentation & Method Validation

To ensure the method is a self-validating system, MRM transitions must be optimized for both the precursor and the most stable product ions. The loss of a methoxy radical ( -OCH3 , -31 Da) or a methyl group ( -CH3 , -15 Da) are the most common fragmentation pathways for these molecules.

Table 2: Optimized MRM Parameters (Triple Quadrupole MS)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Resveratrol Trimethyl Ether | 271.1 | 240.1 | 50 | 22 |

| Res-13C6-TME (IS) | 277.1 | 246.1 | 50 | 22 |

Note: The +6 Da mass shift is perfectly conserved in the product ion, confirming that the 13C6 label is located on the intact aromatic ring rather than the cleaved methoxy groups.

Table 3: Typical Method Validation Metrics

| Validation Parameter | Target Criteria | Typical Observed Value |

| Linearity Range | R2≥0.995 | 1 - 1000 ng/mL ( R2=0.998 ) |

| Limit of Quantification (LOQ) | S/N ≥ 10 | 1.0 ng/mL |

| Intra-day Precision (CV%) | ≤ 15% ( ≤ 20% at LOQ) | 4.2% - 8.5% |

| Extraction Recovery | Consistent across Low/Mid/High | 88.5% - 92.1% |

| Matrix Effect | 85% - 115% | 94.3% (Minimal ion suppression) |

Self-Validation Checkpoints:

-

Double Blank Injection: Must show no peaks at the retention times of the analyte or IS (S/N < 3).

-

Zero Sample Injection (Blank + IS): Must show no peak at the analyte MRM transition, proving the IS is free of unlabeled isotopic impurities.

References

-

Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies. PubMed / National Institutes of Health. URL:[Link]

-

Quantification of the Resveratrol Analogs trans-2,3-Dimethoxy-stilbene and trans-3,4-Dimethoxystilbene in Rat Plasma: Application to Pre-Clinical Pharmacokinetic Studies. PubMed Central (PMC) / National Institutes of Health. URL:[Link]

-

Pre-clinical Pharmacokinetic and Metabolomic Analyses of Isorhapontigenin, a Dietary Resveratrol Derivative. Frontiers in Pharmacology. URL:[Link]

-

Resveratrol-13C6 Trimethyl Ether Reference Standards. Pharmaffiliates. URL:[Link]

High-Fidelity Quantification of Resveratrol and Its Metabolites via Stable Isotope Dilution LC-MS/MS

Introduction: The Bioavailability Paradox

Trans-resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a highly investigated polyphenolic compound known for its diverse biological activities. However, clinical translation is frequently hindered by the "bioavailability paradox": while resveratrol is rapidly absorbed, its systemic bioavailability remains extremely low (<1%) due to extensive first-pass Phase II metabolism[1].

Inside the enterocytes and hepatocytes, resveratrol is rapidly conjugated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) into highly polar metabolites, primarily resveratrol-3-O-glucuronide , resveratrol-4'-O-glucuronide , and resveratrol-3-O-sulfate [2]. To accurately assess the pharmacokinetic (PK) profile and efficacy of resveratrol formulations, bioanalytical assays must quantify both the parent compound and these major circulating metabolites[3].

Caption: Phase II metabolic pathways of trans-resveratrol via UGT and SULT enzymes.

Mechanistic Grounding: The Necessity of Stable Isotope Dilution

Quantifying polyphenols in complex biological matrices (plasma, urine, tissues) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly susceptible to matrix effects . Endogenous phospholipids and salts co-elute with the analytes, competing for charge in the Electrospray Ionization (ESI) source and causing unpredictable signal suppression or enhancement.

To establish a self-validating and robust assay, a Stable Isotope Dilution Assay (SIDA) is mandatory. By spiking the sample with an isotopically labeled internal standard (SIL-IS) such as Resveratrol-d4 (or 13 C-resveratrol), we introduce a surrogate that shares the exact physicochemical properties and retention time as the target analyte[4].

The Causality of SIDA: Because the analyte and the SIL-IS co-elute, they experience the exact same matrix-induced ionization suppression. Consequently, while the absolute signal of both may drop, the ratio of their signals remains perfectly constant, allowing for mathematically flawless quantification regardless of matrix variability[4].

Experimental Protocol: Step-by-Step Methodology

Materials and Reagents

-

Reference Standards: trans-Resveratrol, Resveratrol-3-O-glucuronide, Resveratrol-3-O-sulfate.

-

Internal Standard (IS): Resveratrol-d4 (Deuterated).

-

Solvents: LC-MS grade Acetonitrile, Methanol, and Water[5].

-

Modifiers: 1 mM Ammonium Fluoride or 5 mM Ammonium Acetate (Aqueous)[6],[3].

Sample Preparation (Protein Precipitation)

Causality: Acetonitrile is utilized at a 3:1 or 4:1 ratio to plasma to disrupt hydrogen bonding and hydrophobic interactions between resveratrol and plasma proteins (e.g., human serum albumin). This denatures the proteins, forcing them to precipitate while partitioning the lipophilic resveratrol and its polar metabolites into the organic supernatant[5],[3].

-

Aliquot: Transfer 100 µL of plasma (or biological matrix) into a clean microcentrifuge tube.

-

Spike IS: Add 10 µL of Resveratrol-d4 working solution (e.g., 1 µg/mL in methanol) to achieve a final IS concentration of 100 ng/mL[6]. Vortex briefly.

-

Precipitate: Add 300 µL of ice-cold LC-MS grade Acetonitrile[5].

-

Extract: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte desorption.

-

Isolate: Centrifuge at 10,000 rpm (approx. 12,000 x g) for 10 minutes at 4°C[5].

-

Transfer: Carefully transfer 200 µL of the clear supernatant to an LC-MS autosampler vial.

Caption: Step-by-step sample preparation and LC-MS/MS workflow using stable isotope dilution.

LC-MS/MS Conditions

Causality of Ionization Mode: Resveratrol and its metabolites are phenolic compounds. The hydroxyl groups readily lose a proton in a neutral or slightly basic environment. Therefore, Negative Electrospray Ionization (ESI-) is utilized. Instead of using formic acid (which can suppress negative ionization), using 1 mM Ammonium Fluoride or weak Ammonium Acetate as the aqueous mobile phase substantially enhances deprotonation in the gas phase, drastically improving the Limit of Detection (LOD)[6],[3].

-

Column: C18 Analytical Column (e.g., 100 x 2.1 mm, 1.7 µm) maintained at 40°C[5],[6].

-

Mobile Phase A: 1 mM Ammonium Fluoride in Water[6].

-

Mobile Phase B: Acetonitrile[5].

-

Gradient: Start at 5% B (to retain polar glucuronides), ramp to 70% B over 3 minutes (to elute the lipophilic parent resveratrol), hold for 1 minute, and re-equilibrate[6].

-

Flow Rate: 0.3 - 0.4 mL/min.

Quantitative Data Summaries

To ensure high specificity, Multiple Reaction Monitoring (MRM) is utilized. The triple quadrupole isolates the precursor ion (Q1), fragments it via collision-induced dissociation (Q2), and isolates a specific product ion (Q3)[5].

Table 1: Optimized MRM Transitions for Resveratrol and Metabolites

| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| trans-Resveratrol | 227.0 | 185.0 | 15 |

| Resveratrol-d4 (IS) | 231.0 | 189.0 | 15 |

| Resveratrol-3-O-glucuronide | 403.1 | 227.0 | 20 |

| Resveratrol-3-O-sulfate | 307.0 | 227.0 | 22 |

Note: The primary fragmentation pathway for the conjugates involves the neutral loss of the glucuronide (176 Da) or sulfate (80 Da) moiety, yielding the resveratrol aglycone product ion at m/z 227.0.

Table 2: Representative Method Validation Parameters [4],[6],[3]

| Analyte | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Intra-day Precision (CV%) |

| trans-Resveratrol | 0.5 - 1000 | 0.25 | 0.50 | 85.0 - 95.0 | < 6.0 |

| Resveratrol-3-O-glucuronide | 5.0 - 1000 | 1.50 | 5.00 | 90.0 - 112.0 | < 9.0 |

| Resveratrol-3-O-sulfate | 10.0 - 2000 | 3.00 | 10.00 | 90.0 - 108.0 | < 9.0 |

System Validation & Quality Control (Self-Validating Mechanisms)

To guarantee the trustworthiness of the generated data, the following self-validating checks must be integrated into the analytical run:

-

Internal Standard Area Tracking: Monitor the absolute raw peak area of Resveratrol-d4 across all patient/animal samples. If the IS area in a sample drops by >50% compared to the calibration standards, it indicates severe, uncompensated matrix suppression. Corrective Action: The sample must be diluted, or the extraction method must be switched from Protein Precipitation to Solid Phase Extraction (SPE)[7].

-

Isotopic Cross-Talk Verification (Blank + IS): Inject a blank plasma sample spiked only with the Resveratrol-d4 IS. Monitor the MRM channel for natural trans-resveratrol (227.0 → 185.0). This ensures that isotopic impurities in the IS do not falsely elevate the quantification of the parent drug at the Lower Limit of Quantification (LLOQ).

-

Quality Control (QC) Bracketing: Inject Low, Mid, and High QC samples (prepared in blank biological matrix) after every 15-20 unknown samples. The run is only valid if 67% of the QC samples fall within ±15% of their nominal concentration[5].

References

-

Stöber, P., et al. (2023). "Identification and Quantification of Resveratrol and Its Derivatives in Franconian Wines by Comprehensive Liquid Chromatography–Tandem Mass Spectrometry." ACS Food Science & Technology. Available at:[Link]

-

Francioso, A., et al. (2014). "Rapid Quantification of resveratrol in Mouse Plasma by Ultra high Pressure Liquid chromatography (UPLc) coupled to tandem Mass spectrometry." NIH PubMed Central. Available at:[Link]

-

Juan, M. E., et al. (2010). "Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs." ResearchGate. Available at:[Link]

-

Walle, T., et al. (2017). "Involvement of UDP-Glucuronosyltransferases and Sulfotransferases in the Excretion and Tissue Distribution of Resveratrol in Mice." MDPI. Available at:[Link]

-

Smoliga, J. M., et al. (2011). "Enhancing the Delivery of Resveratrol in Humans: If Low Bioavailability is the Problem, What is the Solution?" NIH PubMed Central. Available at:[Link]

-

Chambers, E., et al. (2007). "Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses." ResearchGate. Available at:[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of UDP-Glucuronosyltransferases and Sulfotransferases in the Excretion and Tissue Distribution of Resveratrol in Mice [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: High-Precision LC-MS/MS Quantification of Stilbenes in Plasma Using Resveratrol-13C6 Trimethyl Ether

Introduction & Scientific Rationale

Resveratrol and its methoxylated derivatives (e.g., pterostilbene, isorhapontigenin, and resveratrol trimethyl ether) are highly investigated for their anti-inflammatory, anti-cancer, and neuroprotective properties[1]. However, translating these promising in vitro results into clinical success is frequently hindered by their poor oral bioavailability and rapid phase II metabolism[2].

Accurate pharmacokinetic (PK) modeling requires robust bioanalytical methods to quantify these compounds in biological matrices. Historically, unlabelled trans-stilbene was used as an internal standard (IS); however, it frequently co-elutes with endogenous plasma matrix components, leading to severe ion suppression and quantification errors[3].

The Causality of IS Selection: To establish a self-validating and highly reproducible assay, Resveratrol-13C6 Trimethyl Ether (R13C6-TME) is utilized as the premier internal standard.

-

Isotopic Mass Shift: The 13C6 labeling provides a +6 Da mass shift, completely eliminating isotopic cross-talk with target analytes in the Multiple Reaction Monitoring (MRM) channels[4].

-

Lipophilicity & Recovery: The trimethyl ether moiety increases the compound's lipophilicity. This perfectly mimics the extraction efficiency and chromatographic retention of methoxylated stilbene analogs during protein precipitation, correcting for matrix-induced ion suppression in the ESI source[5].

-

Chemical Stability: Unlike free resveratrol, the fully methoxylated structure prevents oxidative degradation of the phenolic hydroxyl groups during sample preparation.

Figure 1: Primary pharmacokinetic metabolism pathways of trans-resveratrol.

Materials and Reagents

-

Internal Standard : Resveratrol-13C6 Trimethyl Ether (CAS: 1185241-18-2, MW: 276.28, Formula: C1113C6H18O3 )[6].

-

Target Analytes : Resveratrol, Pterostilbene, Isorhapontigenin, and/or Resveratrol Trimethyl Ether.

-

Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ultrapure Water.

-

Additives : L-ascorbic acid (anti-oxidant), Disodium EDTA.

-

Matrix : Blank human or rat plasma (K2EDTA).

Experimental Protocol

Critical Precaution : All laboratory procedures involving the manipulation of stilbenes must be executed in a dimly lit environment to prevent trans-to-cis photo-isomerization[3].

Step 1: Preparation of Stock and Working Solutions

-

Dissolve R13C6-TME in 100% LC-MS grade DMSO to yield a 1.0 mg/mL primary stock solution. Store at -20°C in amber vials to ensure long-term stability.

-

Prepare an IS Working Solution (10 ng/mL) by diluting the stock in Acetonitrile containing 0.18 µM disodium EDTA[4].

Step 2: Plasma Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation (PPT) with ACN is preferred over liquid-liquid extraction (LLE) to maximize throughput while maintaining >90% recovery of highly lipophilic stilbenes.

-

Thaw plasma samples on ice.

-

Transfer 50 µL of plasma into a 1.5 mL amber Eppendorf tube.

-

Add 5 µL of 0.8 mg/mL L-ascorbic acid to the plasma. Causality : Ascorbic acid acts as a sacrificial anti-oxidant, preventing the rapid auto-oxidation of the stilbene double bond and free phenolic groups during the extraction process[4].

-

Add 150 µL (3 volumes) of the IS Working Solution (R13C6-TME in ACN) to the plasma[4].

-

Vortex vigorously for 60 seconds to ensure complete protein denaturation and disruption of protein-drug binding.

-

Centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert.

Figure 2: Step-by-step plasma sample preparation workflow for LC-MS/MS analysis.

Step 3: LC-MS/MS Conditions

-

Column : C18 reversed-phase UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm) maintained at 40°C.

-

Mobile Phase A : 0.1% Formic Acid in Ultrapure Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

Gradient : 5% B to 95% B over 5.0 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 2 minutes. Flow rate: 0.4 mL/min.

-

Injection Volume : 2 - 5 µL.

Data Presentation

To ensure the assay is a self-validating system, the following MRM transitions and validation metrics must be established prior to analyzing unknown pharmacokinetic samples.

Table 1: Optimized MRM Transitions and MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (eV) | Ionization Mode |

| Resveratrol | 227.1 | 185.0 | -60 | -25 | ESI (-) |

| Pterostilbene | 257.1 | 242.1 | 70 | 20 | ESI (+) |

| Isorhapontigenin | 257.2 | 241.1 | 65 | 22 | ESI (+) |

| Resveratrol-13C6 TME (IS) | 277.1 | 246.1 | 75 | 25 | ESI (+) |

Note: R13C6-TME is ionized in positive mode due to the lack of free phenolic hydroxyl groups, yielding a strong [M+H]+ precursor ion at m/z 277.1 and a primary quantifier fragment at m/z 246.1 (loss of a methoxy radical).

Table 2: Typical Method Validation Metrics (Plasma Matrix)

| Parameter | Acceptance Criteria (FDA/EMA) | Typical Performance |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 1.0 - 5.0 ng/mL |

| Intra-day Precision (RSD%) | ≤ 15% (≤ 20% at LLOQ) | 4.2% - 8.5% |

| Inter-day Accuracy (Bias%) | ± 15% (± 20% at LLOQ) | 92.5% - 108.3% |

| Absolute Extraction Recovery | Consistent across QC levels | > 90% |

| Matrix Effect (IS-normalized) | 85% - 115% | 95% - 102% |

References

-

Pharmaffiliates. (n.d.). Resveratrol-13C6 Trimethyl Ether Product Specifications. Retrieved from [Link]

-

Chen, W., et al. (2018). Pre-clinical Pharmacokinetic and Metabolomic Analyses of Isorhapontigenin, a Dietary Resveratrol Derivative. Frontiers in Pharmacology. URL: [Link]

-

Lin, H.S., et al. (2012). Quantification of trans-2,6-difluoro-4′-N,N-dimethylaminostilbene in rat plasma: Application to a pharmacokinetic study. Journal of Chromatography B. URL: [Link]

-

Dal-Pan, A., et al. (2014). Resveratrol Metabolism in a Non-Human Primate, the Grey Mouse Lemur (Microcebus murinus), Using Ultra-High Performance Liquid Chromatography. PLoS One / Semantic Scholar. URL: [Link]

-

Chatzivasileiou, K., et al. (2021). Resveratrol and Its Analogs as Functional Foods in Periodontal Disease Management. Frontiers in Immunology. URL: [Link]

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pre-clinical Pharmacokinetic and Metabolomic Analyses of Isorhapontigenin, a Dietary Resveratrol Derivative [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Application Note: Resveratrol-13C6 Trimethyl Ether as a Stable Isotope-Labeled Internal Standard for Robust Pharmacokinetic Profiling

Executive Summary & Rationale

Resveratrol Trimethyl Ether (RTE, trans-3,5,4'-trimethoxystilbene) is a highly active, naturally occurring derivative of the well-known phytoalexin resveratrol[1]. Compared to its parent compound, RTE exhibits an enhanced pharmacological profile, demonstrating superior potency in inhibiting cancer cell proliferation, inducing cell cycle arrest, and exerting anti-angiogenic effects via VEGFR2 modulation[2].

Despite its therapeutic promise, RTE's high lipophilicity and poor aqueous solubility present significant barriers to oral absorption[1]. Developing effective formulations (such as cyclodextrin inclusion complexes) requires rigorous pharmacokinetic (PK) evaluation. To accurately quantify RTE in complex biological matrices (e.g., plasma, serum), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical gold standard. This application note details the critical use of Resveratrol-13C6 Trimethyl Ether as a Stable Isotope-Labeled Internal Standard (SIL-IS) to create a self-validating, high-precision LC-MS/MS assay for RTE PK profiling.

Mechanistic Insight: The Superiority of 13C6 over Deuterium Labeling

In LC-MS/MS, Electrospray Ionization (ESI) is highly susceptible to matrix effects —a phenomenon where co-eluting endogenous biological components suppress or enhance the target analyte's ionization. An internal standard is required to correct for this variance.

Why utilize a 13C6-labeled standard instead of a cheaper Deuterium (D)-labeled alternative?

-

Elimination of the Chromatographic Isotope Effect: Deuterium-labeled compounds often exhibit slightly shorter retention times on reversed-phase LC columns due to the weaker lipophilic interaction of C-D bonds compared to C-H bonds. This slight retention time shift exposes the analyte and the IS to different matrix components at the exact moment of ionization.

-

Absolute Matrix Compensation: Resveratrol-13C6 Trimethyl Ether incorporates six heavy carbon atoms directly into the aromatic ring, increasing the mass by 6 Da without altering the molecule's electron density or hydrophobicity[3][4]. This ensures perfect chromatographic co-elution with unlabeled RTE. Any ion suppression or enhancement caused by the plasma matrix affects both molecules equally, keeping the Analyte/IS peak area ratio constant and ensuring absolute quantitative accuracy.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

The following protocol outlines a highly reliable protein precipitation extraction method coupled with MRM (Multiple Reaction Monitoring) analysis.

Materials

-

Target Analyte: Resveratrol Trimethyl Ether (Formula: C17H18O3)[3].

-

Internal Standard: Resveratrol-13C6 Trimethyl Ether (CAS: 1185241-18-2, Formula: C11(13C)6H18O3)[3].

Step-by-Step Methodology

Step 1: Preparation of Working Solutions

-

Dissolve RTE and 13C6-RTE in MS-grade acetonitrile to create 1.0 mg/mL primary stock solutions.

-

Dilute the 13C6-RTE stock to a final working IS concentration of 50 ng/mL in 100% acetonitrile. (Causality: Using 100% acetonitrile for the IS solution allows it to act dually as the IS delivery vehicle and the protein precipitation agent, minimizing pipetting steps and reducing volumetric error).

Step 2: Sample Extraction (Protein Precipitation)

-

Transfer 50 µL of in vivo PK plasma samples (or calibration standards) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the working IS solution (50 ng/mL 13C6-RTE in acetonitrile).

-

Vortex vigorously for 2 minutes. (Causality: High-shear mixing ensures complete denaturation of plasma binding proteins, releasing fully bound RTE into the organic phase).

-

Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer 100 µL of the clear supernatant to an autosampler vial for injection.

Step 3: LC-MS/MS Analysis

-

Column: C18 Reversed-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C.

-

Mobile Phase: Gradient elution utilizing (A) 0.1% Formic acid in Water and (B) 0.1% Formic acid in Acetonitrile.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

RTE: m/z 271.1 → m/z 239.1 (Quantifier transition corresponding to the loss of a methoxy group).

-

13C6-RTE (IS): m/z 277.1 → m/z 245.1.

-

Step 4: System Validation (Matrix Factor Calculation) To validate the system's trustworthiness, calculate the Matrix Factor (MF). Spike 13C6-RTE into post-extracted blank plasma from 6 different biological lots, and compare the peak area to 13C6-RTE spiked into neat solvent. An MF close to 1.0 (with a Coefficient of Variation < 15%) definitively validates the absence of differential matrix effects.

Data Presentation

Table 1: Physicochemical Properties of Analyte and SIL-IS

| Property | Resveratrol Trimethyl Ether (RTE) | Resveratrol-13C6 Trimethyl Ether |

| Analytical Role | Target Analyte | Stable Isotope-Labeled IS |

| CAS Number | 22255-22-7 | 1185241-18-2 |

| Molecular Formula | C17H18O3 | C11(13C)6H18O3 |

| Molecular Weight | 270.32 g/mol | 276.28 g/mol |

| Precursor Ion [M+H]+ | m/z 271.1 | m/z 277.1 |

Table 2: Impact of Formulation on RTE Pharmacokinetics in Sprague-Dawley Rats

Accurate LC-MS/MS quantification reveals how formulation strategies overcome RTE's inherent bioavailability barriers[1].

| Administration Route | Formulation Type | Dose (mg/kg) | Clearance (mL/min/kg) | Terminal Half-life (min) | Oral Bioavailability (F, %) |

| Intravenous (IV) | Solution | 5 | 35.5 ± 5.3 | 511 ± 136 | N/A (100%) |

| Oral (PO) | Aqueous Suspension | 60 | N/A | N/A | < 1.5% |

| Oral (PO) | RM-β-Cyclodextrin Solution | 15 | N/A | N/A | 46.5 ± 4.8% |

Note: As demonstrated above, administering RTE as an aqueous suspension results in negligible absorption (<1.5%) due to poor solubility. Encapsulation within randomly methylated-β-cyclodextrin (RM-β-CD) drastically enhances systemic exposure to 46.5%[1].

Bioanalytical Workflow Visualization

Workflow for LC-MS/MS pharmacokinetic profiling using Resveratrol-13C6 Trimethyl Ether as an IS.

References

-

Lin, H. S., & Ho, P. C. (2011). Preclinical pharmacokinetic evaluation of resveratrol trimethyl ether in sprague-dawley rats: the impacts of aqueous solubility, dose escalation, food and repeated dosing on oral bioavailability. Journal of Pharmaceutical Sciences, 100(10), 4491-4500. URL: [Link]

-

Pharmaffiliates. (n.d.). Resveratrol-13C6 Trimethyl Ether (Catalogue No.: PA STI 077550). URL: [Link]

Sources

- 1. Preclinical pharmacokinetic evaluation of resveratrol trimethyl ether in sprague-dawley rats: the impacts of aqueous solubility, dose escalation, food and repeated dosing on oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

Application Note: Quantitative Bioanalysis of Resveratrol Trimethyl Ether in Tissue Homogenates Using Resveratrol-13C6 Trimethyl Ether as a Stable Isotope-Labeled Internal Standard

Introduction & Scientific Rationale

Resveratrol Trimethyl Ether (RTE; 3,4',5-trimethoxy-trans-stilbene) is a highly lipophilic, metabolically stable analog of the natural polyphenol resveratrol. While resveratrol undergoes rapid phase II metabolism (glucuronidation and sulfation) which limits its systemic exposure, the methoxy groups in RTE protect the molecule from rapid degradation, significantly enhancing its bioavailability and tissue penetration[1].

To accurately map the pharmacokinetics (PK) and biodistribution of RTE in preclinical models, robust LC-MS/MS methodologies are required[2]. However, analyzing highly lipophilic stilbenes in complex tissue homogenates (e.g., brain, liver, kidney) presents a significant analytical challenge. Endogenous lipids and proteins co-elute with the target analytes, causing unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source.

The Causality of the SIL-IS: Utilizing Resveratrol-13C6 Trimethyl Ether as a Stable Isotope-Labeled Internal Standard (SIL-IS) is the definitive solution for overcoming matrix effects[3]. Because the 13C6 -labeled analog shares the exact physicochemical properties and chromatographic retention time as the unlabeled analyte, it experiences identical matrix effects during ionization. Consequently, the ratio of the analyte to the SIL-IS remains constant, effectively neutralizing matrix-induced quantitative errors and ensuring high-fidelity data[4].

Pharmacological Context & Signaling

RTE exhibits potent pharmacological properties, including anti-inflammatory, anti-cancer, and metabolic regulation activities. It acts through multiple interconnected pathways, notably by activating SIRT1 and AMPK, while subsequently inhibiting mTOR signaling to promote cellular survival and autophagy.

Fig 1. Pharmacological signaling pathway of Resveratrol Trimethyl Ether.

Experimental Workflow & Methodology

Brain and hepatic tissue bioavailability studies utilizing SIL-IS methodologies require rigorous sample preparation to ensure accuracy[5]. The following protocol outlines a self-validating extraction system.

Fig 2. LC-MS/MS bioanalytical workflow for tissue homogenates using SIL-IS.

Step-by-Step Protocol

Step 1: Tissue Harvesting & Homogenization

-